molecular formula C18H36N2O6 B13436601 tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13436601
M. Wt: 376.5 g/mol
InChI Key: QXMNHGFZCKKPLU-NIWMIYJQSA-N
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Description

Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound featuring a tert-butyl group, an oxazolidine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific reaction temperatures, and pressures to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry .

Properties

Molecular Formula

C18H36N2O6

Molecular Weight

376.5 g/mol

IUPAC Name

tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C18H36N2O6/c1-9-23-15(24-10-2)12(19)14(21)13-11(3)25-18(7,8)20(13)16(22)26-17(4,5)6/h11-15,21H,9-10,19H2,1-8H3/t11-,12?,13+,14-/m1/s1

InChI Key

QXMNHGFZCKKPLU-NIWMIYJQSA-N

Isomeric SMILES

CCOC(C([C@H]([C@@H]1[C@H](OC(N1C(=O)OC(C)(C)C)(C)C)C)O)N)OCC

Canonical SMILES

CCOC(C(C(C1C(OC(N1C(=O)OC(C)(C)C)(C)C)C)O)N)OCC

Origin of Product

United States

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